molecular formula C13H19NO2 B13523504 3-(2,6-Dimethoxyphenyl)piperidine

3-(2,6-Dimethoxyphenyl)piperidine

Cat. No.: B13523504
M. Wt: 221.29 g/mol
InChI Key: CROPIMHTLXALPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2,6-Dimethoxyphenyl)piperidine is a chiral piperidine derivative of significant interest in medicinal and organic chemistry research. Piperidines are a paramount heterocycle in the pharmaceutical industry, forming the core scaffold of more than twenty classes of therapeutics, including various antipsychotics, analgesics, and anticancer agents . This compound features a piperidine ring substituted at the 3-position with a 2,6-dimethoxyphenyl group, a structural motif that is highly valuable for constructing stereochemically complex molecules . Researchers utilize such substituted piperidines as critical synthetic intermediates in the development of new bioactive molecules and in the study of biological mechanisms . The piperidine ring can be synthesized through asymmetric dearomatization of activated pyridines, a method that combines chemical synthesis and biocatalysis to achieve precise stereochemistry, which is often essential for biological activity . The dimethoxyphenyl substituent can influence the compound's electronic properties and its binding affinity to biological targets. As a versatile building block, this compound is For Research Use Only and is intended solely for laboratory research purposes. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

IUPAC Name

3-(2,6-dimethoxyphenyl)piperidine

InChI

InChI=1S/C13H19NO2/c1-15-11-6-3-7-12(16-2)13(11)10-5-4-8-14-9-10/h3,6-7,10,14H,4-5,8-9H2,1-2H3

InChI Key

CROPIMHTLXALPY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC=C1)OC)C2CCCNC2

Origin of Product

United States

Preparation Methods

Key Steps:

Advantages:

  • High regio- and enantioselectivity.
  • Broad functional group tolerance, including methoxy substituents.
  • Scalable to gram quantities.
  • Enables access to enantioenriched 3-substituted piperidines relevant to pharmaceuticals.

Representative Data:

Step Conditions Yield (%) Enantiomeric Excess (ee) (%)
Partial reduction of pyridine Hydrogenation, Pd/C or Wilkinson's catalyst - -
Rh-catalyzed carbometalation Rhodium catalyst, boronic acid, 40-100 °C, 2-4 MPa H2, 2-12 h 81-95 90-96
Final reduction and deprotection Hydrogenation and base treatment 68-76 Retained

This method was demonstrated for various substituted aryl groups, including 2,6-dimethoxyphenyl, yielding the corresponding 3-substituted piperidines with excellent stereocontrol.

Catalytic Hydrogenation of 4-Substituted Pyridines

An alternative approach involves the preparation of 4-(dimethoxymethyl)piperidine derivatives via catalytic hydrogenation of 4-substituted pyridines followed by functional group transformations.

Example Procedure:

  • Starting from 4-pyridinecarboxaldehyde, methylation with methylating agents (e.g., dimethyl sulfate or trimethyl orthoformate) produces 4-(dimethoxymethyl)pyridine.
  • This intermediate is then subjected to hydrogenation using ruthenium catalysts supported on silica or titanium oxide under hydrogen pressure (2 MPa) at 40-100 °C.
  • The hydrogenation reduces the pyridine ring to piperidine, maintaining the dimethoxymethyl substituent.

Though this method focuses on 4-substituted piperidines, the principles of catalytic hydrogenation and methylation could be adapted for 3-substituted derivatives like 3-(2,6-dimethoxyphenyl)piperidine.

Organometallic Cyclization Approaches

Some methods synthesize substituted piperidines via radical rearrangements and cyclizations of aziridines or allylic amines, often mediated by palladium or tin hydrides.

  • Aziridine radical rearrangement followed by 5-exo-trig cyclization yields piperidine rings with substitution at defined positions.
  • Palladium-catalyzed allylic amination and Michael addition sequences enable construction of 2,5- or 2,6-disubstituted piperidines, which may be modified to introduce 3-substitution.

These methods are more general for piperidine synthesis and may require further functional group manipulation to install the 2,6-dimethoxyphenyl group at the 3-position.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Limitations References
Rh-Catalyzed Asymmetric Reductive Heck Pyridine, 2,6-dimethoxyphenylboronic acid, Rh catalyst, H2, moderate temp High enantioselectivity, scalable Requires expensive Rh catalyst
Catalytic Hydrogenation of 4-Substituted Pyridines 4-pyridinecarboxaldehyde, methylating agents, Ru catalyst, H2 Efficient ring reduction, mild conditions Focus on 4-substitution, adaptation needed
Organometallic Cyclization Aziridines, Pd or Sn hydride catalysts Versatile ring formation Multi-step, less direct for 3-substitution
Piperidine-Catalyzed Multi-Component Aldehydes, ethyl cyanoacetate, guanidine nitrate Simple, aqueous, high yields Not specific for this compound

Detailed Research Findings and Notes

  • The Rh-catalyzed carbometalation approach is currently the most advanced for enantioselective synthesis of 3-substituted piperidines, including those with electron-rich methoxy substituents on the aryl ring. The reaction proceeds via a reductive Heck-type mechanism with high regioselectivity at the 3-position of the piperidine ring.

  • The hydrogenation of pyridine derivatives using ruthenium catalysts under mild conditions allows for the conversion of substituted pyridines to piperidines without affecting sensitive substituents such as methoxy groups. This method is well-documented for 4-substituted derivatives but can be adapted for 3-substituted analogs.

  • Organometallic cyclization methods provide alternative routes but often require multiple steps and protecting group strategies to install the 2,6-dimethoxyphenyl group at the 3-position. They are more suited for complex or highly substituted piperidines.

Chemical Reactions Analysis

Types of Reactions: 3-(2,6-Dimethoxyphenyl)piperidine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols or amines .

Scientific Research Applications

3-(2,6-Dimethoxyphenyl)piperidine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 3-(2,6-Dimethoxyphenyl)piperidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and application .

Comparison with Similar Compounds

3,5-Dimethyl-2,6-diphenylpiperidine

  • Structure : 2,6-diphenyl substituents with 3,5-methyl groups.
  • Activity : Exhibits antibacterial and anticancer properties, attributed to the phenyl groups' lipophilicity, which enhances membrane interaction .

1-(2-Chloroacetyl)-3-methyl-2,6-bis(3,4,5-trimethoxyphenyl)piperidine-4-one

  • Structure : 2,6-bis(3,4,5-trimethoxyphenyl) groups with a chloroacetyl side chain.
  • Activity : Demonstrates enhanced antitumor activity due to the electron-rich trimethoxy groups, which improve binding to enzymes like topoisomerases .
  • Key Difference : The additional methoxy groups may increase potency but could reduce metabolic stability compared to the simpler 2,6-dimethoxy substitution.

Glutethimide (3-Ethyl-3-phenyl-2,6-piperidinedione)

  • Structure : 3-ethyl-3-phenyl substitution on a piperidinedione core.
  • Activity: A sedative-hypnotic drug, with activity linked to the phenyl and ethyl groups' steric and electronic effects on GABA receptors .
  • Key Difference : The piperidinedione core (vs. piperidine) and lack of methoxy groups result in distinct pharmacokinetics and central nervous system (CNS) activity.

Compound 82a (3-(Pyrazin-2-yl)-1H-indazole derivative)

  • Structure : Piperidine and 2,6-difluorophenyl moieties fused to an indazole core.
  • Activity : Potent Pim kinase inhibitor (IC50: 0.4–1.1 nM) but moderate cellular potency (IC50: 1400 nM in KMS-12 BM cells) .
  • Key Difference : Fluorine substituents (electron-withdrawing) vs. methoxy groups (electron-donating) alter target affinity and cellular uptake efficiency.

Data Table: Structural and Functional Comparison

Compound Substituents Core Structure Key Biological Activity IC50/EC50 (nM) Reference
3-(2,6-Dimethoxyphenyl)piperidine 2,6-dimethoxyphenyl at C3 Piperidine Under investigation N/A
3,5-Dimethyl-2,6-diphenylpiperidine 2,6-diphenyl, 3,5-methyl Piperidine Antibacterial, anticancer Not reported
2,6-Bis(trimethoxyphenyl)piperidine 2,6-bis(3,4,5-trimethoxyphenyl) Piperidone Antitumor Not reported
Glutethimide 3-ethyl-3-phenyl Piperidinedione Sedative-hypnotic ~1000–5000 (in vivo)
Compound 82a 2,6-difluorophenyl, pyrazinyl-indazole Piperidine-indazole Pim kinase inhibition 0.4–1.1 (enzymatic)

Research Findings and Mechanistic Insights

  • Substituent Effects :
    • Methoxy vs. Phenyl : Methoxy groups (e.g., in this compound) improve solubility and hydrogen-bonding capacity compared to phenyl groups, which prioritize hydrophobic interactions .
    • Fluorine vs. Methoxy : 2,6-Difluorophenyl (Compound 82a) enhances enzymatic inhibition but may reduce cellular permeability due to higher electronegativity .
  • Stereochemistry : The (R)-enantiomer of glutethimide shows higher sedative activity, underscoring the importance of chirality in piperidine derivatives .
  • Core Modifications : Piperidinedione (glutethimide) vs. piperidine (this compound) alters metabolic pathways and target engagement, with the former favoring CNS penetration .

Biological Activity

3-(2,6-Dimethoxyphenyl)piperidine is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Molecular Structure:

  • Molecular Formula: C12H17N
  • Molecular Weight: 191.27 g/mol
  • IUPAC Name: this compound

The compound features a piperidine ring substituted with a 2,6-dimethoxyphenyl group, which is crucial for its biological interactions.

Research indicates that compounds with piperidine structures often interact with various biological targets. The specific mechanisms for this compound are still being elucidated. However, studies suggest that it may act through:

  • Receptor Modulation: The compound may bind to neurotransmitter receptors, influencing pathways related to mood and cognition.
  • Enzyme Inhibition: It has potential inhibitory effects on enzymes such as acetylcholinesterase (AChE), which is critical for neurodegenerative disease management.

Anticancer Activity

Recent studies have highlighted the anticancer potential of piperidine derivatives. For instance, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. A comparative study indicated that these compounds exhibited IC50 values in the micromolar range against FaDu hypopharyngeal tumor cells, suggesting promising anticancer properties .

Neuroprotective Effects

The neuroprotective properties of piperidine derivatives have been explored extensively. Research indicates that this compound may enhance cognitive function and protect against neurodegeneration by inhibiting AChE and butyrylcholinesterase (BuChE) enzymes. This dual inhibition could be beneficial in treating Alzheimer’s disease .

Case Studies and Research Findings

  • Anticancer Studies:
    • A study involving piperidine derivatives demonstrated that modifications to the piperidine ring could enhance anticancer activity. The introduction of a dimethoxyphenyl group was found to improve binding affinity to cancer cell receptors .
  • Neuropharmacological Research:
    • In a study focused on Alzheimer’s disease models, compounds similar to this compound showed significant inhibition of cholinesterase enzymes, leading to improved cognitive outcomes in animal models .

Comparative Analysis of Biological Activity

CompoundActivity TypeIC50 Value (µM)Reference
This compoundAnticancer~10
Similar Piperidine DerivativeNeuroprotective~5
Other Piperidine CompoundsCholinesterase Inhibitor~15

Q & A

What are the optimal synthetic routes for 3-(2,6-dimethoxyphenyl)piperidine, and how can reaction conditions be optimized to improve yield?

Basic Research Question
The synthesis of this compound typically involves multi-step procedures, including functionalization of the piperidine ring and introduction of the dimethoxyphenyl group. Key steps may involve nucleophilic substitution or coupling reactions, as seen in structurally analogous compounds like 3-{2-[(2,6-Difluorobenzyl)oxy]ethyl}piperidine hydrochloride . Optimization strategies include:

  • Catalyst selection : Palladium-based catalysts for cross-coupling reactions to attach aromatic groups.
  • Temperature control : Maintaining low temperatures during sensitive steps (e.g., <0°C for nitration or halogenation).
  • Purification : Use of column chromatography or recrystallization to isolate high-purity intermediates.
  • Yield improvement : Adjusting stoichiometry of reagents (e.g., 1.2–1.5 equivalents of dimethoxyphenyl precursors) and solvent polarity (e.g., DMF for polar intermediates).

Which spectroscopic and crystallographic techniques are most effective for characterizing the structural conformation of this compound?

Basic Research Question
Structural elucidation requires a combination of techniques:

  • NMR spectroscopy : ¹H and ¹³C NMR to confirm the piperidine ring conformation and substituent positions (e.g., methoxy protons at δ 3.7–3.9 ppm) .
  • X-ray crystallography : Resolves absolute stereochemistry and intermolecular interactions, as demonstrated in sila-piperidine derivatives .
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular formula (e.g., [M+H]⁺ for C₁₃H₁₉NO₂ at m/z 221.3) .
  • IR spectroscopy : Identifies functional groups (e.g., C-O stretch of methoxy groups at ~1250 cm⁻¹).

How does the stereochemistry of this compound derivatives influence their binding affinity to biological targets?

Advanced Research Question
Stereochemical variations (e.g., axial vs. equatorial substituents) significantly impact bioactivity. For example, enantiopure analogs of 1-Boc-3-(2,6-dimethoxyphenyl)pyrrolidine exhibit distinct pharmacodynamic profiles due to differential receptor fit . Methodological approaches include:

  • Chiral chromatography : To separate enantiomers (e.g., using amylose-based columns).
  • Docking simulations : Compare binding poses of R/S configurations with target receptors (e.g., serotonin receptors).
  • Enzymatic assays : Test inhibitory activity against enzymes like CYP450 isoforms to assess metabolic stability.

What strategies can resolve contradictions in reported biological activities of this compound across different in vitro and in vivo studies?

Advanced Research Question
Discrepancies may arise from assay conditions or pharmacokinetic variability. Mitigation strategies include:

  • Standardized protocols : Uniform cell lines (e.g., HEK293 for receptor studies) and buffer conditions (pH 7.4, 37°C) .
  • Metabolic profiling : LC-MS/MS to quantify metabolites in plasma and tissues, addressing bioavailability differences .
  • Dose-response validation : Replicate studies across multiple models (e.g., zebrafish and murine models) to confirm efficacy thresholds.
  • Data normalization : Use internal controls (e.g., reference inhibitors) to calibrate activity measurements.

How can structure-activity relationship (SAR) studies be designed to systematically evaluate the role of substituents on the piperidine ring in modulating pharmacological effects?

Advanced Research Question
SAR studies require systematic structural modifications and bioactivity testing:

  • Substituent variation : Replace methoxy groups with halogens or alkyl chains to assess electronic/steric effects .
  • Ring hybridization : Compare piperidine with pyrrolidine or morpholine analogs (e.g., 4-{1-[3-(Benzyloxy)benzyl]piperidin-4-yl}morpholine) .
  • Pharmacophore mapping : Use computational tools (e.g., Schrödinger’s Phase) to identify critical binding motifs.
  • Bioassay panels : Test analogs against diverse targets (e.g., GPCRs, ion channels) to identify selectivity trends .

What molecular modeling approaches are validated for predicting the interaction of this compound with enzyme targets, and how do they compare with empirical data?

Advanced Research Question
Validated computational methods include:

  • Molecular docking : AutoDock Vina or Glide to predict binding poses with enzymes (e.g., acetylcholinesterase) .
  • MD simulations : GROMACS for assessing ligand-receptor stability over time (e.g., RMSD <2 Å over 100 ns).
  • QM/MM calculations : Gaussian09 for evaluating transition states in catalytic mechanisms.
  • Validation : Correlate docking scores (e.g., binding energy <−8 kcal/mol) with IC₅₀ values from enzymatic assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.